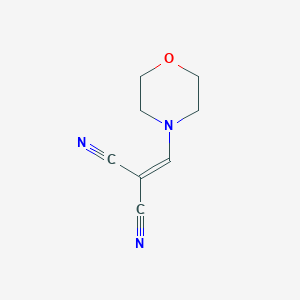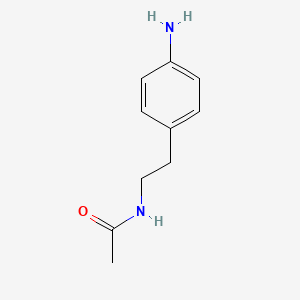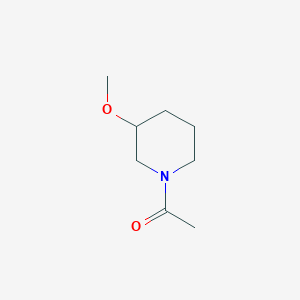![molecular formula C14H14N2O B3060529 N-[2-(2-Pyridinyl)ethyl]benzamide CAS No. 4976-05-0](/img/structure/B3060529.png)
N-[2-(2-Pyridinyl)ethyl]benzamide
概要
説明
N-[2-(2-Pyridinyl)ethyl]benzamide is a chemical compound that has garnered attention due to its diverse applications, particularly in the field of fungicides. This compound is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to a benzamide group. Its unique structure allows it to interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
作用機序
Target of Action
N-[2-(2-Pyridinyl)ethyl]benzamide, also known as fluopyram, is a broad-spectrum fungicide-cum-nematicide . It is primarily targeted against a wide variety of pathogens such as Botrytis spp., Sclerotinia spp., and Monilia spp., as well as against powdery mildews and some leaf spot diseases in a broad range of crops .
Mode of Action
The compound’s mode of action is based on the inhibition of succinate dehydrogenase (complex II) that is present in the fungal mitochondrial respiratory chain . This makes it a succinate dehydrogenase inhibitor (SDHI), effectively disrupting the energy production within the fungal cells, leading to their death .
Biochemical Pathways
The biochemical pathway affected by this compound is the mitochondrial respiratory chain, specifically the succinate dehydrogenase (complex II) . By inhibiting this enzyme, the compound disrupts the electron transport chain, preventing the production of ATP, which is essential for the survival and growth of the fungi .
Pharmacokinetics
It is known that the compound is applied to the soil or directly to the plants, where it is taken up and translocated within the plant tissues .
Result of Action
The result of the action of this compound is the effective control of a wide variety of fungal pathogens. By inhibiting the succinate dehydrogenase enzyme, it disrupts the energy production within the fungal cells, leading to their death . This results in the prevention of fungal diseases in a wide range of crops .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the persistence of the compound in the soil is influenced by soil type, organic matter, treatment level, and moisture content . The compound has been found to have a higher persistence in laterite soil, and its degradation is relatively faster at field capacity moisture conditions than in air-dry conditions in both soils . Higher concentrations of the compound result in prolonged persistence .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bimetallic metal-organic frameworks as catalysts to enhance the yield and purity of the product. This approach not only improves the efficiency of the reaction but also allows for the reuse of catalysts, making the process more sustainable .
化学反応の分析
Types of Reactions
N-[2-(2-Pyridinyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides. These products can have distinct properties and applications, making them valuable in different fields of research .
科学的研究の応用
N-[2-(2-Pyridinyl)ethyl]benzamide has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
- N-(2-Pyridinyl)benzamide
- N-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethylbenzamide
- 2-Amino-N-[2-(2-pyridinyl)ethyl]benzamide
Uniqueness
N-[2-(2-Pyridinyl)ethyl]benzamide stands out due to its unique combination of a pyridine ring and a benzamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced fungicidal activity and a broader spectrum of action against various fungal pathogens .
特性
IUPAC Name |
N-(2-pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-8,10H,9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFKAIWAMHITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964395 | |
| Record name | N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4976-05-0 | |
| Record name | NSC9321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3060446.png)

![(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B3060449.png)




![2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetic Acid](/img/structure/B3060459.png)






